Bicyclo [6.1.0] nonyne-lysine
CAS No.:
Cat. No.: VC18544726
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O4 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
| Standard InChI | InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15? |
| Standard InChI Key | QLDVOCPEKYLEOT-DGKWVBSXSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
| Canonical SMILES | C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Bicyclo[6.1.0]nonyne-lysine (C₁₇H₂₆N₂O₄; molecular weight 322.4 g/mol) features a bicyclic alkyne fused to lysine’s ε-amino group. The strained alkyne moiety (bond angle ~150°) confers exceptional reactivity, while lysine ensures solubility and biocompatibility. Key physicochemical parameters include:
| Property | Value |
|---|---|
| XLogP3 | -0.2 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
| Exact Mass | 322.18925731 g/mol |
Reactivity Profile
The compound’s alkyne engages in two primary bioorthogonal reactions:
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SPAAC with Azides: Forms stable 1,2,3-triazoles at rates up to 1.2 M⁻¹s⁻¹ .
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Inverse Electron-Demand Diels-Alder (IEDDA) with Tetrazines: Achieves second-order rate constants exceeding 10³ M⁻¹s⁻¹, enabling sub-minute labeling in live cells .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), which undergoes activation as a p-nitrophenyl carbonate ester. Subsequent nucleophilic attack by lysine’s ε-amine yields the conjugate in ~75% yield after HPLC purification. Critical reaction parameters include:
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Temperature: 0–4°C to minimize alkyne dimerization.
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Solvent: Anhydrous DMF for optimal amine reactivity.
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Stoichiometry: 1.2:1 BCN-to-lysine ratio to drive completion.
Industrial Manufacturing
Commercial production employs continuous-flow reactors to enhance scalability and purity (>98%). Key innovations include:
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Immobilized Enzymes: Lipases for regioselective esterification, reducing byproducts.
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In-line Analytics: Real-time NMR monitoring ensures consistent alkyne strain.
Biological and Industrial Applications
Live-Cell Protein Labeling
Genetic incorporation of bicyclo[6.1.0]nonyne-lysine via orthogonal tRNA/synthetase pairs enables site-specific tagging in mammalian cells . Case studies demonstrate:
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EGFR Tracking: Labeling efficiency of 92% at 10 µM dye concentration .
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Mitochondrial Proteins: 30-min labeling without cytotoxicity .
Drug Conjugate Development
The compound’s rapid kinetics support antibody-drug conjugate (ADC) synthesis:
| ADC Candidate | Payload | Drug-Antibody Ratio | In Vivo Efficacy |
|---|---|---|---|
| BCN-MMAE | Monomethyl auristatin E | 3.8 | 78% tumor regression (murine model) |
Materials Science
Surface functionalization of nanoparticles (e.g., PEGylated liposomes) enhances targeting:
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Doxorubicin Delivery: 4-fold increase in tumor accumulation vs. passive diffusion.
Comparative Analysis with Analogous Compounds
Reactivity and Selectivity
| Compound | k (SPAAC, M⁻¹s⁻¹) | Lipophilicity (XLogP3) | Non-Specific Binding |
|---|---|---|---|
| Bicyclo[6.1.0]nonyne-lysine | 1.2 | -0.2 | Low |
| DBCO-lysine | 0.8 | 2.1 | Moderate |
| Bicyclo[4.2.0]octyne-lysine | 0.3 | -0.5 | High |
Metabolic Stability
In hepatocyte assays, bicyclo[6.1.0]nonyne-lysine exhibits a half-life of 6.7 hr vs. 2.1 hr for DBCO-lysine, attributed to reduced Cyp450 interactions.
Challenges and Future Directions
Limitations
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Cost: Bulk synthesis remains 40% costlier than DBCO derivatives.
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Steric Hindrance: Bulky bicyclic structure impedes labeling in dense protein matrices.
Emerging Opportunities
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